molecular formula C18H11ClFN3S B2568636 5-(4-chlorophenyl)-N-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 433696-97-0

5-(4-chlorophenyl)-N-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2568636
CAS No.: 433696-97-0
M. Wt: 355.82
InChI Key: OBAURJSGVNPFAW-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-N-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine is a chemical research reagent featuring the thieno[2,3-d]pyrimidine scaffold, a structure recognized in medicinal chemistry as a privileged scaffold with myriad pharmacological activities . This specific compound is offered for early discovery research to investigate the properties of this distinct molecular framework. The thieno[2,3-d]pyrimidine core is a subject of interest in various therapeutic areas. Scientific literature indicates that derivatives of this scaffold are explored for their potential as anticancer agents , with some compounds demonstrated to inhibit the tautomerase activity of Macrophage Migration Inhibitory Factor (MIF) or its homolog MIF2, which can lead to suppression of cancer cell proliferation and cell cycle arrest . Furthermore, this chemical class has been investigated for developing narrow-spectrum antibacterial agents, with some thienopyrimidines identified as potent, selective inhibitors of Helicobacter pylori by targeting the NuoD subunit of respiratory complex I . Researchers also explore thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, antimicrobial, and central nervous system (CNS) protective activities . This product is provided as a solid and is intended for research purposes by qualified laboratory personnel. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-(4-chlorophenyl)-N-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClFN3S/c19-12-3-1-11(2-4-12)15-9-24-18-16(15)17(21-10-22-18)23-14-7-5-13(20)6-8-14/h1-10H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAURJSGVNPFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=NC=NC(=C23)NC4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Substitution Reactions: The introduction of the 4-chlorophenyl and 4-fluorophenyl groups is carried out through nucleophilic substitution reactions. Common reagents used include chlorinated and fluorinated aromatic compounds.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenated aromatic compounds and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehalogenated or hydrogenated products.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives, including the compound . Research has demonstrated that these compounds can inhibit the proliferation of various cancer cell lines.

  • Mechanism of Action : The thieno[2,3-d]pyrimidine structure is known to interact with specific biological targets involved in cancer cell growth and survival pathways. The presence of halogen substituents (chlorine and fluorine) may enhance the compound's binding affinity to these targets.
  • Case Studies :
    • In a study published in Pharmaceuticals, derivatives of thieno[2,3-d]pyrimidine were evaluated for their antiproliferative effects on human cancer cell lines (A375, MCF-7) and showed promising results against tumor growth .
    • Another study focused on the structure-activity relationship (SAR) of similar compounds indicated that modifications at specific positions significantly influenced their anticancer efficacy, suggesting that the chlorophenyl and fluorophenyl groups contribute to enhanced activity .

Other Biological Activities

Beyond anticancer properties, research has also explored other biological activities associated with thieno[2,3-d]pyrimidine derivatives:

  • Antimicrobial Activity : Some studies have indicated potential antimicrobial effects against bacterial strains, although further investigation is required to elucidate the mechanisms involved.
  • Anti-inflammatory Properties : Preliminary data suggest that certain derivatives may exhibit anti-inflammatory effects by modulating cytokine production.

Synthesis and Characterization

The synthesis of 5-(4-chlorophenyl)-N-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions where starting materials are subjected to various conditions to yield the desired product. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular signaling and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s closest analogs differ in substituents on the thienopyrimidine core or the aryl amine group. Key comparisons include:

Compound Name Substituents (Position) Key Properties Reference
5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-amine (7d) 5-(4-ClPh), NH₂ (4) MP: 196–197°C; IR: C=N (1641 cm⁻¹), NH₂ (3299, 3376 cm⁻¹). Exhibits structural simplicity but lacks aryl amine substitution.
5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-amine (7i) 5-(4-FPh), NH₂ (4) MP: ~200–230°C (inferred); similar IR/NMR trends to 7d. Fluorine’s electronegativity may enhance metabolic stability vs. chlorine analogs.
N-(4-Chlorophenyl)-[5-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4-yl]amine (4m) 5-(4-NO₂Ph), N-(4-ClPh) (4) MP: 210–212°C; GC-MS m/z 383. Nitro group increases polarity and may improve DNA intercalation in anticancer applications.
5-(4-Bromophenyl)-2-chloro-N-methylthieno[2,3-d]pyrimidin-4-amine 5-(4-BrPh), 2-Cl, N-Me (4) Molecular weight: 354.65; bromine’s bulkiness could hinder membrane permeability compared to chloro/fluoro analogs.
N-(4-Fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine 5-Ph, N-(4-FPh) (4) Molecular weight: 321.38; phenyl at C5 lacks electron-withdrawing effects, potentially reducing target binding affinity vs. chloro analogs.

Physicochemical Properties

  • Melting Points : Chlorophenyl/fluorophenyl analogs typically exhibit MPs >190°C due to aromatic stacking and hydrogen bonding (e.g., 7d: 196–197°C; 4m: 210–212°C) .
  • Solubility : Fluorine’s electronegativity may slightly improve aqueous solubility vs. chlorine, as seen in pyrrolo[2,3-d]pyrimidine analogs (e.g., 5-(4-FPh)-pyrrolopyrimidine: higher solubility than 5-(4-ClPh) derivatives) .

Critical Analysis of Substituent Effects

  • Electron-Withdrawing Groups (Cl, F, NO₂): Enhance stability and binding to electron-rich biological targets (e.g., DNA topoisomerases) but may reduce bioavailability due to increased polarity .
  • Aryl Amine Substitutions : N-(4-FPh) vs. N-(4-ClPh) alters steric and electronic profiles; fluorine’s smaller size may improve penetration into hydrophobic binding pockets .

Biological Activity

5-(4-chlorophenyl)-N-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

The compound has a molecular formula of C14H10ClFN2SC_{14}H_{10}ClFN_2S and a molecular weight of approximately 284.75 g/mol. The structure features a thieno[2,3-d]pyrimidine core, which is known for its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC₁₄H₁₀ClFN₂S
Molecular Weight284.75 g/mol
CAS Number[Not specified]
InChI Key[Not specified]

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aniline derivatives with thieno[2,3-d]pyrimidine precursors under controlled conditions. For instance, the Gewald reaction is often employed to construct the thieno framework, followed by amination processes to introduce the chlorophenyl and fluorophenyl groups .

Anticancer Activity

Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibit notable anticancer properties. For instance, in vitro assays against various cancer cell lines, including MDA-MB-231 (breast cancer), showed that compounds in this class can inhibit cell proliferation effectively. The IC50 values for several derivatives ranged from 0.1 to 10 µM, indicating potent activity compared to standard chemotherapeutics like paclitaxel .

Antimicrobial Properties

Thieno[2,3-d]pyrimidine derivatives have also been evaluated for antimicrobial activity. Compounds containing the thieno core exhibited significant bacteriostatic effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The presence of halogen substituents (chlorine and fluorine) appears to enhance this activity, with some compounds showing minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL .

Anti-inflammatory Effects

In addition to their antimicrobial and anticancer properties, these compounds have shown promise as anti-inflammatory agents. In vivo studies demonstrated that certain derivatives significantly reduced paw edema in animal models, outperforming standard anti-inflammatory drugs like indomethacin. The observed inhibition percentages ranged from 36% to 47% after four hours post-administration .

Case Studies

  • Breast Cancer Cell Line Study :
    • Objective : Evaluate the efficacy of thieno[2,3-d]pyrimidine derivatives against MDA-MB-231 cells.
    • Method : Cell viability assays were performed using MTT assays.
    • Results : Several compounds exhibited IC50 values below 5 µM, indicating strong anticancer potential.
  • Antimicrobial Evaluation :
    • Objective : Test the antimicrobial activity against E. coli and S. aureus.
    • Method : MIC determination through broth dilution methods.
    • Results : Compounds showed MIC values ranging from 0.5 to 8 µg/mL against tested pathogens.

Q & A

Q. What are the optimal synthetic routes for 5-(4-chlorophenyl)-N-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine, and how can reaction conditions be optimized for yield and purity?

The synthesis of thieno[2,3-d]pyrimidine derivatives often employs the Niementowski reaction, where 2-amino-3-thiophenecarboxylate derivatives are condensed with reagents like formamide or urea under high temperatures (200°C) to form the fused pyrimidine ring . Optimization may involve adjusting reaction time, solvent systems (e.g., formamide or DMF), and purification techniques such as column chromatography or recrystallization. For halogenated aryl substituents, coupling reactions (e.g., Buchwald-Hartwig amination) may be used to introduce the 4-fluorophenyl and 4-chlorophenyl groups post-cyclization.

Q. How can X-ray crystallography be utilized to resolve the molecular geometry and intermolecular interactions of this compound?

Single-crystal X-ray diffraction studies reveal planar fused-ring systems (thienopyrimidine core) and dihedral angles between substituents, which influence molecular packing. For example, in structurally similar compounds, intramolecular N–H⋯N hydrogen bonds stabilize the conformation, while π–π stacking and weak C–H⋯X (X = Cl, F) interactions govern crystal lattice formation . Disorder in aromatic substituents (e.g., chlorophenyl groups) may require refinement using split-site occupancy models .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?

  • NMR : 1H^1H and 13C^{13}C NMR can confirm substituent positions, but overlapping signals (e.g., aromatic protons) may require 2D techniques like COSY or NOESY.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and halogen isotope patterns.
  • IR Spectroscopy : Identifies functional groups (e.g., amine N–H stretches at ~3300 cm1^{-1}) but may lack specificity for complex fused-ring systems. Discrepancies in purity assessments (e.g., HPLC vs. 1H^1H NMR integration) should be resolved using orthogonal methods .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound against related targets (e.g., kinases or microbial enzymes)?

  • Analog Design : Introduce substituents (e.g., methyl, trifluoromethyl) at positions 2, 5, or 6 of the pyrimidine ring to modulate steric and electronic effects. Compare with derivatives like N-(4-fluorophenyl)-5-[(4-fluorophenyl)aminomethyl] analogs to assess the impact of fluorination .
  • Assay Selection : Use enzyme inhibition assays (e.g., cholinesterase inhibition ) or cell-based models (e.g., anti-leishmanial activity ) with IC50_{50} determinations. Include positive controls (e.g., known kinase inhibitors) and validate results across multiple replicates .

Q. What strategies resolve contradictions in reported biological activity data for thieno[2,3-d]pyrimidine derivatives?

  • Experimental Variability : Standardize assay conditions (e.g., cell line passage number, solvent concentration). For example, discrepancies in anti-leishmanial activity may arise from differences in parasite strain sensitivity or incubation time .
  • Data Normalization : Express activity relative to internal controls (e.g., % inhibition vs. untreated) and apply statistical tests (e.g., ANOVA for dose-response curves) .

Q. How can computational methods (e.g., molecular docking) predict the binding mode of this compound to therapeutic targets?

  • Target Selection : Prioritize targets with crystallized structures (e.g., human acetylcholinesterase, PDB ID 4EY7) for docking studies.
  • Docking Workflow : Use software like AutoDock Vina to simulate ligand-receptor interactions, focusing on halogen bonding (Cl/F with backbone carbonyls) and π-stacking (thienopyrimidine with aromatic residues). Validate predictions with mutagenesis or competitive binding assays .

Q. What are the key considerations for designing stability studies under varying pH and temperature conditions?

  • Degradation Pathways : Monitor hydrolytic cleavage of the thiophene-pyrimidine bond at acidic (pH 1–3) or basic (pH 10–12) conditions via HPLC.
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and compare degradation profiles (e.g., loss of parent compound ≥5% indicates instability). Use mass spectrometry to identify degradation products .

Methodological Tables

Q. Table 1: Key Crystallographic Data for Related Compounds

ParameterValue (Example)Source
Space groupP1P\overline{1}
Dihedral angle (core vs. substituent)59.1° (chlorophenyl)
Intramolecular H-bondN–H⋯N (2.98 Å)

Q. Table 2: Synthetic Yield Optimization

ConditionYield (%)Purity (HPLC)
Formamide, 200°C, 2 hr6598%
DMF, LiH, 120°C, 6 hr7895%

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